1-Bromo-4-(cyclopropylmethyl)benzene
Overview
Description
1-Bromo-4-(cyclopropylmethyl)benzene is an organobromine compound featuring a benzene ring substituted with a bromine atom at the 1-position and a cyclopropylmethyl group at the 4-position . This compound is valuable in organic synthesis due to its unique structure, which allows it to serve as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(cyclopropylmethyl)benzene can be synthesized through various methods. One common approach involves the bromination of 4-(cyclopropylmethyl)benzene using bromine or a brominating agent under controlled conditions . Another method includes the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a brominated benzene compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(cyclopropylmethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki–Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative in an organic solvent like tetrahydrofuran (THF).
Major Products
Substitution Reactions: Products vary depending on the nucleophile used, but common products include phenyl ethers and amines.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
1-Bromo-4-(cyclopropylmethyl)benzene is used in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a building block for the synthesis of potential pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclopropylmethyl)benzene in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. In Suzuki–Miyaura coupling, the palladium catalyst undergoes oxidative addition with the bromine atom, followed by transmetalation with the boronic acid derivative, and finally reductive elimination to form the carbon-carbon bond .
Comparison with Similar Compounds
1-Bromo-4-(cyclopropylmethyl)benzene can be compared with other brominated benzene derivatives such as:
1-Bromo-4-methylbenzene: Lacks the cyclopropyl group, making it less sterically hindered.
1-Bromo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which significantly alters its electronic properties.
The presence of the cyclopropylmethyl group in this compound makes it unique by introducing steric hindrance and altering its reactivity compared to other brominated benzene derivatives .
Properties
IUPAC Name |
1-bromo-4-(cyclopropylmethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOSCUMFZUVCPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179251-28-6 | |
Record name | 1-bromo-4-(cyclopropylmethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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